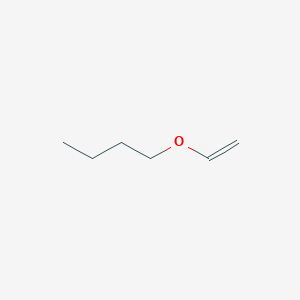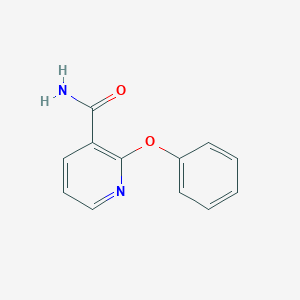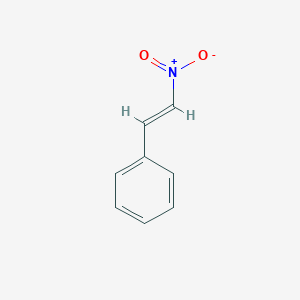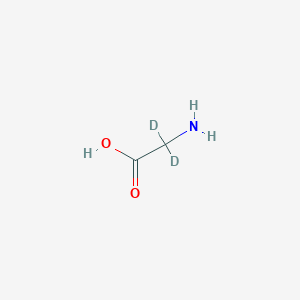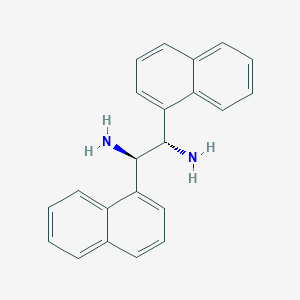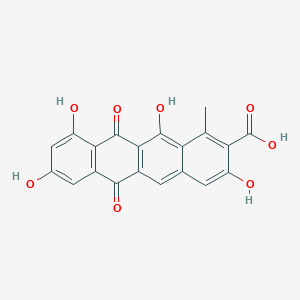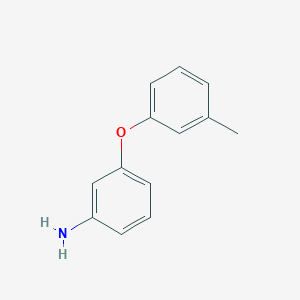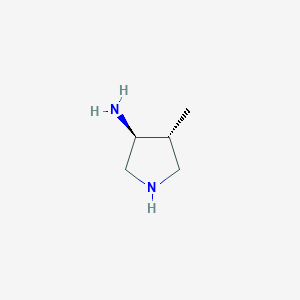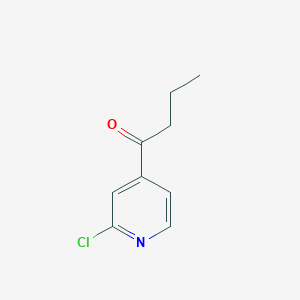
2-Chloro-4-butyrylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-chloro-4-butyrylpyridine involves complex organic reactions, often starting from simpler pyridine derivatives. Research focuses on green synthesis processes, such as those developed for related compounds like 2-chloro-4-aminopyridine, synthesized through N-oxidation, green nitration, and reduction using one-pot methods under optimal conditions to achieve high yields and correct structural characterization (Li Shu-jing, 2013).
Molecular Structure Analysis
The molecular structure of 2-chloro-4-butyrylpyridine and similar compounds is often elucidated using techniques such as IR spectroscopy, X-ray diffraction, and NMR. These methods confirm the presence of the butyryl group attached to the pyridine ring and the correct positioning of the chloro substituent. For example, related pyridine derivatives have been characterized to confirm their structures through crystallography and spectroscopy, revealing insights into their supramolecular arrangement and bonding characteristics (M. B. Zaman et al., 1999).
Chemical Reactions and Properties
2-Chloro-4-butyrylpyridine participates in various chemical reactions, leveraging the reactivity of both the chloro and butyryl functional groups. It can undergo nucleophilic substitution reactions, where the chloro group is replaced by various nucleophiles, and the butyryl group can partake in acylation reactions. Such reactivity is foundational in synthesizing complex organic molecules and intermediates for further chemical transformations.
Physical Properties Analysis
The physical properties of 2-chloro-4-butyrylpyridine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the butyryl group increases its hydrophobic character, affecting its solubility in organic solvents. Similarly, the chloro group can impact the compound's volatility and melting point. Studies on related pyridine derivatives provide insights into how substitutions on the pyridine ring can alter physical properties, aiding in the prediction of those for 2-chloro-4-butyrylpyridine (Li Shu-jing, 2013).
Chemical Properties Analysis
The chemical properties of 2-chloro-4-butyrylpyridine are characterized by its reactivity patterns, stability, and interaction with other molecules. The electron-withdrawing effect of the chloro group and the electron-donating effect of the butyryl group influence its chemical reactivity, making it a versatile intermediate in organic synthesis. The study of similar pyridine derivatives highlights the importance of substituent effects on chemical reactivity and stability, offering a basis for understanding the reactivity of 2-chloro-4-butyrylpyridine (Li Shu-jing, 2013).
科学的研究の応用
-
Pharmaceutical Testing
-
Synthesis of Pyrimidines
- Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Agricultural Industry
-
Pharmaceutical Industry
-
Synthesis of Trifluoromethylpyridines
-
Synthesis of Fluorinated Pyridines
-
Organohalide Reactions
-
Development of Pharmaceuticals and Agrochemicals
- The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .
- A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .
- This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
-
Synthesis of Diamino-difluoropyridines
-
Synthesis of Triaminofluoropyridine
Safety And Hazards
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-11-9(10)6-7/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZBUHDVURPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642133 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-butyrylpyridine | |
CAS RN |
113961-70-9 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

